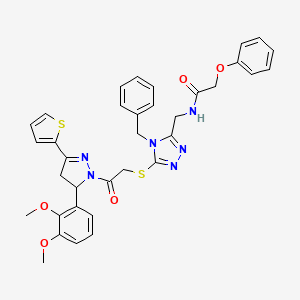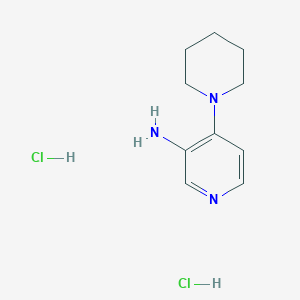![molecular formula C12H20N2O2 B2532294 N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2198939-10-3](/img/structure/B2532294.png)
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPX or Allosteric Modulator of Protease-Activated Receptor 1 (PAR1) and is a member of a class of compounds known as PAR1 antagonists.
作用机制
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide acts as an allosteric modulator of PAR1, a G-protein-coupled receptor that plays a crucial role in various physiological processes. PAR1 is activated by proteases, which cleave the N-terminal domain of the receptor, leading to the exposure of a tethered ligand that binds to the receptor and activates downstream signaling pathways. MPX binds to a site on the receptor that is distinct from the active site and modulates the receptor's activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and thrombus formation, leading to the prevention of heart attacks and strokes. In cancer, MPX has been shown to inhibit the growth and proliferation of cancer cells, leading to the potential use of this compound as a chemotherapeutic agent. Inflammation is another area where this compound has been studied, and it has been shown to reduce inflammation in animal models of various diseases.
实验室实验的优点和局限性
The advantages of using N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide in lab experiments include its specificity for PAR1, its ability to modulate downstream signaling pathways, and its potential applications in various fields. The limitations of using this compound include its challenging synthesis, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research of N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further research is also needed to determine its safety and efficacy in humans, which could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide involves a multi-step process. The first step involves the synthesis of 3-methylpiperidin-1-amine, which is further reacted with 3-oxopropionic acid to form the intermediate 3-(3-Methylpiperidin-1-yl)-3-oxopropionic acid. This intermediate is then reacted with acryloyl chloride to form the final product, this compound. The synthesis of this compound is challenging and requires expertise in organic chemistry.
科学研究应用
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for preventing heart attacks and strokes. In cancer, MPX has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent. Inflammation is another area where this compound has been studied, and it has been shown to reduce inflammation in animal models of various diseases.
属性
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-7-6-12(16)14-8-4-5-10(2)9-14/h3,10H,1,4-9H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLMPGUMPIQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)

![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)
![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)
![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)
![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)


![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)